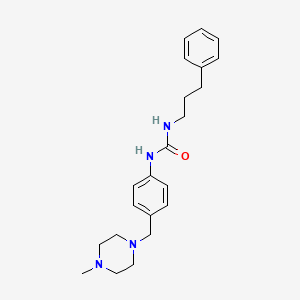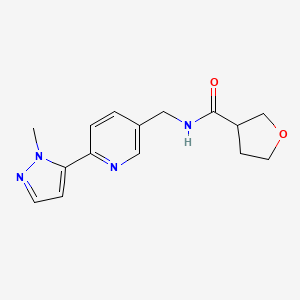![molecular formula C7H6IN3 B2450503 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1354954-40-7](/img/structure/B2450503.png)
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the first position of the pyrazolo[4,3-b]pyridine core structure. It is a light-red to brown solid with a molecular weight of 259.05 g/mol .
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biological activities .
Mode of Action
It’s worth noting that compounds of the pyrazolo[3,4-b]pyridine family have been found to interact with various biological targets, influencing their function .
Biochemical Pathways
Given the structural similarity to other pyrazolo[3,4-b]pyridines, it’s plausible that it may influence similar pathways .
Result of Action
Compounds of the pyrazolo[3,4-b]pyridine family have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodination of 1-methyl-1H-pyrazolo[4,3-b]pyridine. One common method includes the reaction of 1-methyl-1H-pyrazolo[4,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 3-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine, 3-thio-1-methyl-1H-pyrazolo[4,3-b]pyridine, and 3-alkoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Coupling Products: Products from cross-coupling reactions include various aryl and alkynyl derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine.
Scientific Research Applications
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the iodine substituent and may have different reactivity and biological activity.
3-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Similar structure with a bromine atom instead of iodine, which may affect its chemical and biological properties.
Uniqueness
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine substituent can also facilitate further functionalization through various chemical reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-iodo-1-methylpyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLWRAKHMLTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)I)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2450420.png)
![1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2450421.png)
![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2450422.png)

![N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2450425.png)
![N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE](/img/structure/B2450426.png)

![3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2450429.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)
![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
![2-methoxy-4-[(methylsulfonyl)methyl]Benzenamine](/img/structure/B2450435.png)
![3-[3-(trifluoromethyl)phenyl]-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2450438.png)


